BenchChemオンラインストアへようこそ!

6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide

Pharmaceutical Analysis Quality Control (QC) Reference Standard Characterization

6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide (CAS 26638-56-2, molecular formula C14H13NO3S, molecular weight 275.32 g/mol) is a dibenzothiazepine S,S-dioxide derivative. It is officially classified as Tianeptine Impurity 11 and is primarily utilized as a certified reference standard for pharmaceutical analytical method development and quality control.

Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
CAS No. 26638-56-2
Cat. No. B029074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide
CAS26638-56-2
Synonyms5,11-Dihydro-10,10-dioxo-5-hydroxy-11-methyldibenzo[c,f][1,2]thiazepine
Molecular FormulaC14H13NO3S
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)O
InChIInChI=1S/C14H13NO3S/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)19(15,17)18/h2-9,14,16H,1H3
InChIKeyUOFSLQBECAIORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide (CAS 26638-56-2): Core Structural Identity and Procurement-Relevant Classification


6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide (CAS 26638-56-2, molecular formula C14H13NO3S, molecular weight 275.32 g/mol) is a dibenzothiazepine S,S-dioxide derivative. It is officially classified as Tianeptine Impurity 11 [1] and is primarily utilized as a certified reference standard for pharmaceutical analytical method development and quality control. This compound also functions as a pivotal synthetic intermediate; its 11-hydroxy group enables further functionalization for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting farnesyltransferase inhibition [2]. Procurement is strictly for research and analytical use; it is not intended for diagnostic or therapeutic applications.

Why 6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide Cannot Be Interchanged with Common Analogs


Procurement errors and generic substitution risks are high for CAS 26638-56-2 due to frequent misidentification with Clozapine N-oxide (CNO) and oversimplification as just another tianeptine impurity. The compound is a distinct dibenzothiazepine S,S-dioxide, whereas true CNO is a dibenzodiazepine N-oxide with a completely different molecular target profile [1]. Within the tianeptine impurity panel, minor structural differences such as the presence or absence of a chlorine atom create compounds with divergent physical properties and synthetic utility. Substituting CAS 26638-56-2 with a non-certified analog or a closely related impurity like its 3-chloro derivative (CAS 26638-66-4) invalidates analytical method specificity and can derail synthetic routes that depend on the reactivity of the 11-hydroxy group for downstream derivatization . The quantitative evidence below delineates the specific parameters that define interchangeable from non-interchangeable.

6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide: Quantified Differentiation Evidence for Informed Procurement


Certified Reference Standard Purity vs. Generic Synthesis Byproducts

When prioritizing vendors, the certified purity of the compound is a primary differentiator. For its primary use-case as a reference standard for analytical method validation, the product's certified purity is paramount. CAS 26638-56-2, as Tianeptine Impurity 11, is supplied by specialized vendors with a batch-specific Certificate of Analysis (CoA) verifying a purity of 98% (HPLC/GC) . This is in contrast to less-characterized, custom-synthesized batches often sold as generic "dibenzothiazepine derivatives," which may not come with validated purity data, introducing unknown variables into HPLC system suitability tests. While the tianeptine API itself is controlled to >98% purity [1], the procurement value for an impurity standard lies in the verified purity of the impurity itself, which is a discrete, certified value for this specific compound.

Pharmaceutical Analysis Quality Control (QC) Reference Standard Characterization

Critical Structural Differentiation from Clozapine N-Oxide (CNO) to Prevent Mis-Procurement

A significant procurement risk is the misidentification of CAS 26638-56-2 as Clozapine N-oxide (CNO), a common DREADD agonist in chemogenetics. These are entirely different chemical entities. The target compound is a dibenzothiazepine with the formula C14H13NO3S and a molecular weight of 275.32 g/mol. True CNO is a dibenzodiazepine with the formula C18H19ClN4O and a molecular weight of 342.82 g/mol (CAS 34233-69-7) [1]. This 67.5 g/mol difference in molecular weight and the complete divergence in core structure (thiazepine vs. diazepine) result in different elemental compositions, fragmentation patterns in mass spectrometry, and biological activity profiles. The target compound is not a metabolite of clozapine and is pharmacologically inert for chemogenetic applications, whereas true CNO is a phase 1 metabolite that acts as a hM3Dq/hM4Di agonist [1].

Chemogenetics DREADD Technology Chemical Misidentification

Proven Utility as a Key Intermediate for Potent Farnesyltransferase Inhibitors

For medicinal chemistry procurement, the compound's value is as a validated, purchasable intermediate for generating biologically active molecules. The Gilleron et al. (2007) study explicitly utilized this compound (as a reagent in the synthesis of dibenzo[c,f][1,2]thiazepine derivatives) to build a series of potent farnesyltransferase (FTase) inhibitors. The resulting dioxodibenzothiazepine compound 18d, synthesized from this core, exhibited an IC50 of 17.3 nM against FTase [1]. This demonstrates that procurement of CAS 26638-56-2 provides direct access to a SAR-explorable lead series, unlike structurally similar but non-validated intermediates. The commercial availability of this specific building block from vendors like Santa Cruz Biotechnology (sc-210552) enables rapid SAR expansion around the established nanomolar-potency phenotype, saving research groups the time and resource investment of a full de novo synthesis .

Medicinal Chemistry Farnesyltransferase Inhibition Drug Discovery Intermediates

Validated Procurement Scenarios for 6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide


Certified Impurity Reference Standard for Tianeptine Analytical Method Validation

Analytical R&D and QC laboratories procuring tianeptine API should source CAS 26638-56-2 as a certified reference standard (≥98% purity with CoA) for developing and validating HPLC/GC methods. This use-case is directly supported by its identity as Tianeptine Impurity 11 [1]. In forced degradation studies, this standard enables the specific identification and quantification of the 11-hydroxy debenzylated impurity, ensuring pharmacopeial compliance. Unlike generic chemical supply, this procurement includes the necessary batch-specific analytical data for regulatory submissions.

Synthetic Intermediate for Farnesyltransferase (FTase) Inhibitor Lead Optimization

Medicinal chemistry teams engaged in anti-cancer drug discovery can directly use this compound (sc-210552) as a validated building block for generating novel dibenzothiazepine-based FTase inhibitors. The foundational work by Gilleron et al. (2007) demonstrated that compounds synthesized from this base structure achieve potent FTase inhibition (e.g., IC50 = 17.3 nM) [2]. The compound's 11-hydroxy group serves as a versatile handle for introducing diverse substituents, enabling rapid exploration of SAR around a nanomolar-activity core scaffold without initiating a complex total synthesis.

Pharmacopeial Impurity Profiling and Batch Release Testing

Pharmaceutical manufacturers and contract research organizations (CROs) must use a properly characterized standard of CAS 26638-56-2 for the specific detection of Tianeptine Impurity 11 in API batch release testing. Procurement from a reputable vendor ensures the material is supplied with a full characterization package (CoA, MS, NMR), which is critical evidence for ANDA/DMF filings. This application is foundational to demonstrating control over the drug substance's impurity profile as per ICH Q3A guidelines, and cannot be fulfilled by a structurally analogous but non-certified impurity.

Quote Request

Request a Quote for 6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.